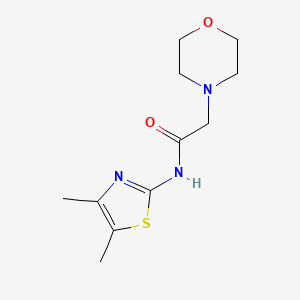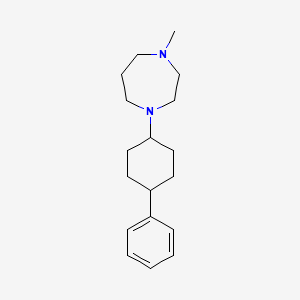
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide, also known as DMXAA, is a small molecule drug that has been extensively studied for its potential use in cancer treatment. DMXAA was first identified in the late 1990s and has since been the subject of numerous scientific studies investigating its synthesis, mechanism of action, and potential therapeutic applications.
作用機序
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide is not fully understood, but it is believed to work through the activation of the immune system. This compound has been shown to stimulate the production of cytokines and chemokines, which are involved in the immune response. This immune activation can lead to the destruction of tumor cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its immune-activating properties, this compound has been shown to increase blood flow to tumors, leading to increased oxygenation and potentially enhancing the effects of other cancer treatments. This compound has also been shown to have anti-angiogenic properties, which can inhibit the growth of blood vessels that supply tumors with nutrients.
実験室実験の利点と制限
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied and its synthesis method is well-established, allowing for consistent and reproducible results. However, this compound can be difficult to work with due to its low solubility in water and other solvents. Additionally, this compound has been shown to have varying effects depending on the type of cancer being treated, making it important to carefully select appropriate experimental models.
将来の方向性
There are a number of potential future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide. One area of interest is in combination therapies, where this compound is used in conjunction with other cancer treatments to enhance their effects. Another area of interest is in developing new formulations of this compound that can improve its solubility and efficacy. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment.
合成法
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method for this compound has been well-established and optimized over the years, allowing for the efficient production of the drug in large quantities.
科学的研究の応用
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has been extensively studied for its potential use in cancer treatment. Scientific research has shown that this compound can induce tumor cell death and inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to enhance the anti-tumor effects of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-8-9(2)17-11(12-8)13-10(15)7-14-3-5-16-6-4-14/h3-7H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQUCDDZOFAKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5780778.png)


![1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine](/img/structure/B5780805.png)


![2-methoxy-4-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}phenyl phenylcarbamate](/img/structure/B5780838.png)

![N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5780861.png)
![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5780877.png)
![methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B5780879.png)
![3-{[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B5780885.png)
![3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5780888.png)
![N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5780891.png)